4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
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Overview
Description
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry and catalysis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and various solvents such as toluene and dichloromethane. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound are often metal complexes where the ligand coordinates to a central metal atom. These complexes are crucial intermediates in various catalytic processes .
Scientific Research Applications
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene has several scientific research applications:
Biology: Employed in the synthesis of bioactive metal complexes that can be used in medicinal chemistry.
Medicine: Investigated for its potential in developing metal-based drugs and diagnostic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic transformations. The molecular targets are typically transition metals, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Similar structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Xantphos: A related ligand with a similar backbone but different phosphine substituents.
Uniqueness
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of metal complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .
Properties
CAS No. |
940934-47-4 |
---|---|
Molecular Formula |
C39H58OP2 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
InChI Key |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Canonical SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Origin of Product |
United States |
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